molecular formula C9H8Cl2OS B2619009 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane CAS No. 122451-09-6

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane

Cat. No.: B2619009
CAS No.: 122451-09-6
M. Wt: 235.12
InChI Key: MSFHMTLEJOJLPC-UHFFFAOYSA-N
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Description

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is an epoxide derivative featuring a 2,4-dichlorophenyl group linked to the oxirane (epoxide) ring via a thioether (-S-CH2-) bridge. Its molecular formula is C9H8Cl2OS, with a molecular weight of 235.13 g/mol. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents on the phenyl ring and the sulfur atom, which modulates the electron density of the epoxide ring.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfanylmethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2OS/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFHMTLEJOJLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CSC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane typically involves the reaction of 2,4-dichlorothiophenol with an epoxide precursor under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with an epoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered ring of the oxirane, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compounds with varying halogenation patterns on the phenyl ring exhibit distinct electronic and steric properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-[(2,4-Dichlorophenyl)methyl]oxirane 2,4-Cl2, CH2 bridge C9H8Cl2O Higher lipophilicity; agrochemical intermediate
2-[4-(Trifluoromethyl)phenyl]oxirane 4-CF3 C9H7F3O Enhanced metabolic stability; fluorinated electronics applications
2-(3-Chloro-4-fluorophenyl)oxirane 3-Cl, 4-F C8H6ClFO Mixed halogen effects; potential herbicide
Oxirane, 2-((4-chlorophenyl)methyl)- 4-Cl, CH2 bridge C9H9ClO Reduced steric hindrance; intermediate in drug synthesis

Key Insights :

  • 2,4-Dichloro substitution (as in the target compound) increases lipophilicity and resistance to oxidative degradation compared to mono-halogenated analogs .
  • Fluorinated substituents (e.g., CF3) enhance metabolic stability and electron-withdrawing effects, making epoxides more reactive toward nucleophiles .

Linkage Variations (Thioether vs. Methylene/Propenyl)

The nature of the bridge between the phenyl group and oxirane significantly impacts reactivity and biological activity:

Compound Name Bridge Type Molecular Formula Key Differences Reference
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane -S-CH2- C9H8Cl2OS Thioether increases susceptibility to oxidation; potential herbicide
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane -CH2-CH2-CH2- C11H10Cl2O Propenyl group enables polymerization; industrial applications
Tridiphane (Herbicide) -CH2-CCl3 C10H9Cl5O Trichloroethyl group induces hepatic enzyme activity

Key Insights :

  • Thioether bridges (-S-CH2-) may enhance radical scavenging or oxidation pathways compared to hydrocarbon bridges .
  • Propenyl groups introduce sites for polymerization or cross-linking, expanding utility in material science .

Functional Group Additions (Azoles, Triazoles)

Incorporation of heterocycles alters biological targeting:

Compound Name Functional Groups Molecular Formula Applications Reference
Propiconazole Triazole, dioxolane C15H17Cl2N3O2 Broad-spectrum antifungal
Etaconazole Triazole, dioxolan C14H15Cl2N3O2 Agricultural fungicide

Key Insights :

  • Triazole rings enable binding to fungal cytochrome P450 enzymes, a mechanism absent in simple epoxides like the target compound .

Physicochemical and Toxicological Data

Physical Properties

Compound Name Boiling Point logP Solubility Stability
This compound N/A ~3.2 Low aqueous solubility Sensitive to light and moisture
2-[4-(Trifluoromethyl)phenyl]oxirane 180–185°C 2.8 Soluble in organic solvents High thermal stability
Propiconazole 310°C 3.5 Hydrophobic Stable under UV light

Toxicity Profiles

  • Tridiphane : Induces peroxisome proliferation in liver cells, suggesting metabolic disruption .
  • Fluorinated epoxides: Potential neurotoxicity due to fluorinated byproducts .
  • Thioether epoxides: Limited data, but sulfur oxidation products (e.g., sulfones) may pose environmental risks .

Biological Activity

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane, often referred to as a thioether oxirane compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its efficacy.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a dichlorophenyl group attached to a thioether and an epoxide functional group. This configuration is crucial for its biological activity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on key metabolic enzymes.

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds related to this compound. For instance, studies have demonstrated that similar thioether compounds exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of various thioether oxiranes on MCF-7 and HeLa cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction
Compound BHeLa10.38Caspase activation
This compoundMCF-7TBDTBD

Note: TBD indicates that further specific studies are required to determine the exact IC50 values and mechanisms for this compound.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Example Findings

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 5 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with a minimum inhibitory concentration (MIC) of 20 µg/mL.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) is noteworthy. Inhibition of AChE can be beneficial for conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound CAChE2.7
Compound DAChE5.0
This compoundTBD

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that its action may involve:

  • Induction of Apoptosis : Through activation of caspases and modulation of p53 pathways.
  • Inhibition of Key Metabolic Pathways : Particularly those involved in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for synthesizing 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane, and what reaction conditions optimize yield?

  • Methodology :

  • Thiol-epoxide coupling : React 2,4-dichlorothiophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the thioether intermediate. Subsequent epoxidation using m-chloroperbenzoic acid (m-CPBA) at 0–5°C yields the oxirane .
  • Direct epoxidation : Oxidize the corresponding alkene precursor (e.g., 2-[(2,4-dichlorophenylthio)methyl]propene) with peracids (e.g., H₂O₂/AcOH). Optimal conditions require strict temperature control (<10°C) to prevent ring-opening side reactions .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and purify via column chromatography.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.5 ppm for oxirane protons; δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 45–55 ppm for epoxide carbons) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities ≥0.1% .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C asymmetric stretch) and ~750 cm⁻¹ (C-S bond) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data during nucleophilic ring-opening reactions of this oxirane?

  • Methodology :

  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess solvolysis pathways. Kinetic studies via ¹H NMR track regioselectivity (e.g., attack at β-carbon vs. sulfur) .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for competing reaction pathways .
    • Case Study : Conflicting data on amine-mediated ring-opening can be resolved by adjusting steric bulk (e.g., tert-butylamine vs. methylamine) .

Q. What factors influence the stereochemical outcomes of catalytic asymmetric reactions involving this oxirane, and how can enantioselectivity be optimized?

  • Methodology :

  • Chiral Catalysts : Use Jacobsen-type salen complexes (e.g., Mn(III)-salen) or organocatalysts (e.g., thiourea derivatives) to induce enantioselectivity. Screen catalysts at 0.5–5 mol% loading in CH₂Cl₂ at -20°C .
  • Temperature Control : Lower temperatures favor kinetic resolution, while higher temperatures may racemize products .
    • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee) .

Q. How does the electronic nature of the 2,4-dichlorophenylthio group affect the compound’s reactivity in substitution reactions?

  • Methodology :

  • Hammett Analysis : The electron-withdrawing Cl substituents (σₚ = +0.78) increase electrophilicity at the sulfur-adjacent carbon, accelerating nucleophilic attack (e.g., 3.2x faster with amines vs. non-halogenated analogs) .
  • Competitive Experiments : Compare reactivity with 4-chlorophenyl or phenylthio analogs to isolate electronic effects .

Q. What methodologies enable precise determination of degradation pathways under various storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂), thermal (40°C), and photolytic (UV light) stress. Analyze degradation products via LC-MS/MS .
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (25–60°C) .
    • Key Insight : Major degradation products include sulfoxides (via oxidation) and diols (via hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations (IC₅₀ values) .
  • Metabolite Profiling : LC-MS identifies active metabolites that may explain variations in potency .
    • Example : Discrepant antifungal activity may arise from differences in cell membrane permeability or efflux pump expression .

Experimental Design Considerations

Q. What strategies minimize epoxide ring-opening during purification or handling?

  • Methodology :

  • Low-Temperature Workup : Perform extractions and chromatography at ≤4°C .
  • Acid-Free Conditions : Avoid protic acids (e.g., HCl) during workup; use neutral buffers (e.g., phosphate) .

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